molecular formula C12H15NO2 B093049 2-anilinoethyl 2-methylprop-2-enoate CAS No. 19288-59-6

2-anilinoethyl 2-methylprop-2-enoate

Cat. No.: B093049
CAS No.: 19288-59-6
M. Wt: 205.25 g/mol
InChI Key: UGCSBAYAYZNGRD-UHFFFAOYSA-N
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Description

2-Anilinoethyl 2-methylprop-2-enoate is a methacrylate ester monomer of interest in synthetic chemistry and materials science research. This compound features a methacryloyl group, a well-known polymerizable moiety, linked through an ester bond to an ethanolamine bridge that is further substituted with an anilino group . This molecular architecture, combining a reactive vinyl group with aromatic and secondary amine functionalities, makes it a valuable bifunctional building block for developing advanced polymeric materials. The primary research application of this monomer is anticipated in the synthesis of functional polymers and reactive mesogens . Its structure suggests potential for creating cross-linked polymer networks or side-chain liquid crystalline polymers where the anilino group can influence optical and electronic properties. Researchers can employ this compound to develop novel materials for applications such as organic electronics, advanced coatings, and stimuli-responsive systems. The compound is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

19288-59-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-anilinoethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-8-13-11-6-4-3-5-7-11/h3-7,13H,1,8-9H2,2H3

InChI Key

UGCSBAYAYZNGRD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCNC1=CC=CC=C1

Canonical SMILES

CC(=C)C(=O)OCCNC1=CC=CC=C1

Other CAS No.

19288-59-6

Synonyms

Methacrylic acid 2-anilinoethyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-anilinoethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-anilinoethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to achieve the desired ester product.

Industrial Production Methods

Industrial production of methacrylic acid esters, including methacrylic acid, 2-anilinoethyl ester, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified . Catalytic processes using petrochemical feedstocks like ethylene, propylene, and isobutylene are also employed .

Chemical Reactions Analysis

Types of Reactions

2-anilinoethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-anilinoethyl 2-methylprop-2-enoate with other methacrylate esters, emphasizing substituent groups, applications, and safety profiles:

Compound Name Substituent Key Applications Notable Properties/Safety
This compound Anilinoethyl Photoactive copolymers (e.g., azopolymers) Likely enhances UV responsiveness; used in colloidal nanospheres for light-induced patterning . No explicit safety data available.
Methyl methacrylate (CAS 80-62-6) Methyl Plastics, adhesives, medical devices Tg ~105°C; industrial STEL: 50–100 ppm (varies by region) . Causes skin/eye irritation .
Isodecyl acrylate Isodecyl Flexible copolymers Lowers Tg; improves elasticity. Often copolymerized with photoactive monomers .
2-Hydroxyethyl 2-methylprop-2-enoate Hydroxyethyl Hydrogels, contact lenses Hydrophilic; oxygen-permeable (e.g., senofilcon A lenses with 38% water content) .
Butyl 2-methylprop-2-enoate Butyl Paints, coatings Enhances hydrophobicity; used in composites with dicalcium phosphate .

Polymerization and Material Properties

  • Photoactivity: The anilinoethyl group in this compound contributes to photoinduced patterning in azopolymer colloidal spheres, enabling applications in optical storage and sensors . In contrast, methyl methacrylate lacks inherent photoactivity but is valued for transparency and rigidity.
  • Thermal Behavior: Copolymers containing this compound exhibit a glass transition temperature (Tg) of 89°C , lower than poly(methyl methacrylate) (PMMA, Tg ~105°C). This suggests reduced rigidity, likely due to the bulky anilinoethyl side chain.
  • Hydrophilicity vs. Hydrophobicity: Esters like 2-hydroxyethyl 2-methylprop-2-enoate impart hydrophilicity (critical for contact lenses ), whereas butyl and isodecyl esters enhance hydrophobicity for coatings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-anilinoethyl 2-methylprop-2-enoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Synthesize 2-anilinoethanol via nucleophilic substitution between aniline and ethylene oxide under controlled pH (7–8) to avoid over-alkylation .
  • Step 2 : Esterify 2-anilinoethanol with 2-methylprop-2-enoic acid using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane. Monitor progress via thin-layer chromatography (TLC) or FT-IR for ester bond formation (C=O stretch at ~1720 cm⁻¹).
  • Optimization : Use a molar ratio of 1:1.2 (alcohol:acid) and reflux at 40–50°C for 6–8 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (δ 6.5–7.5 ppm for aniline protons; δ 5.8–6.3 ppm for methacrylate vinyl protons) and ¹³C NMR (ester carbonyl at ~165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. Key parameters: R-factor < 0.05, residual electron density < 0.3 eÅ⁻³ .

Q. How does hydrolytic stability of the ester group in this compound influence experimental design?

  • Stability Assessment :

  • Conduct accelerated hydrolysis studies in buffered solutions (pH 2–10) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Storage Recommendations : Store under inert gas (argon/nitrogen) at –20°C in amber vials to minimize light/oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Safety Measures :

  • Use fume hoods for synthesis/purification. Occupational exposure limits (OELs): STEL ≤ 100 ppm for methacrylate derivatives.
  • PPE: Nitrile gloves, safety goggles, and lab coats. Emergency procedures: Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can this compound be utilized in designing stimuli-responsive polymers?

  • Application Strategy :

  • Copolymerize with methyl methacrylate (MMA) via free-radical initiation (AIBN, 70°C). Adjust monomer ratios to tune glass transition temperature (Tg) using DSC.
  • Functionalization : Introduce fluorinated side chains (e.g., perfluorinated sulfonamide groups) for hydrophobicity, as seen in analogous compounds .

Q. How should researchers address contradictory data in kinetic studies of this compound polymerization?

  • Resolution Framework :

  • Triangulation : Compare results from GPC, NMR, and rheometry. For example, discrepancies in molecular weight (GPC vs. MALDI-TOF) may arise from solvent-polymer interactions.
  • Control Experiments : Replicate under inert conditions to exclude oxygen inhibition effects. Use deuterated solvents for in-situ NMR kinetic monitoring .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict UV-Vis absorption (TD-DFT) and HOMO-LUMO gaps.
  • Molecular Dynamics : Simulate polymer chain dynamics (AMBER force field) to assess steric effects from the anilino group .

Q. What environmental implications arise from the persistence of this compound derivatives in ecosystems?

  • Ecotoxicology Assessment :

  • Analyze biodegradation via OECD 301F test. Detect metabolites (e.g., aniline derivatives) using LC-MS/MS.
  • Mitigation : Explore enzymatic hydrolysis (lipases) or ozonation for wastewater treatment .

Q. How can the compound’s bioactivity be evaluated against enzyme targets (e.g., proteases or kinases)?

  • Screening Protocol :

  • In Vitro Assays : Use fluorescence-based assays (e.g., trypsin inhibition with BAPNA substrate). IC₅₀ determination via dose-response curves.
  • Docking Studies : AutoDock Vina to predict binding affinity to catalytic sites (e.g., serine hydrolases) .

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